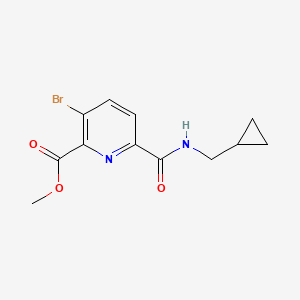![molecular formula C25H12Br4O B13664773 2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]](/img/structure/B13664773.png)
2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,7,7’-Tetrabromospiro[fluorene-9,9’-xanthene] is a derivative of spirobifluorene, known for its unique structural properties. This compound is often used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and increases color stability by preventing the formation of aggregates or excimers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-tetrabromospiro[fluorene-9,9’-xanthene] typically involves the reaction of 4-bromophenol with 2,7-dibromo-9-fluorenone in the presence of methane sulfonic acid. The reaction mixture is heated at 150°C for 24 hours, followed by cooling and precipitation with methanol to yield the desired product . The reaction can be summarized as follows:
Reactants: 4-bromophenol, 2,7-dibromo-9-fluorenone, methane sulfonic acid.
Conditions: Heated at 150°C for 24 hours.
Product: 2,2’,7,7’-tetrabromospiro[fluorene-9,9’-xanthene].
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,7,7’-Tetrabromospiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium tert-butoxide and palladium(II) acetate are commonly used for substitution reactions.
Oxidation: Oxidizing agents like bromine and iron(III) chloride can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Aplicaciones Científicas De Investigación
2,2’,7,7’-Tetrabromospiro[fluorene-9,9’-xanthene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for use in drug delivery systems and therapeutic agents.
Industry: Widely used in the production of OLEDs, organic photovoltaics, and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 2,2’,7,7’-tetrabromospiro[fluorene-9,9’-xanthene] involves its interaction with molecular targets and pathways in the systems where it is applied. For instance, in OLEDs, the compound acts as a blue-emitting material, where the spirobifluorene linkage helps in decreasing crystallization and increasing color stability by preventing the formation of aggregates or excimers .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,7,7’-Tetrabromo-9,9’-spirobi[9H-fluorene]
- 2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene
- Spiro[9H-fluorene-9,9’-[9H]xanthene]-2,7-diamine
Uniqueness
2,2’,7,7’-Tetrabromospiro[fluorene-9,9’-xanthene] is unique due to its high photoluminescence efficiency and good chemical stability. The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and increases color stability by preventing the formation of aggregates or excimers .
Propiedades
Fórmula molecular |
C25H12Br4O |
|---|---|
Peso molecular |
648.0 g/mol |
Nombre IUPAC |
2,2',7,7'-tetrabromospiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C25H12Br4O/c26-13-1-5-17-18-6-2-14(27)10-20(18)25(19(17)9-13)21-11-15(28)3-7-23(21)30-24-8-4-16(29)12-22(24)25/h1-12H |
Clave InChI |
WKLIXKSNYFAGEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C3(C4=C2C=CC(=C4)Br)C5=C(C=CC(=C5)Br)OC6=C3C=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



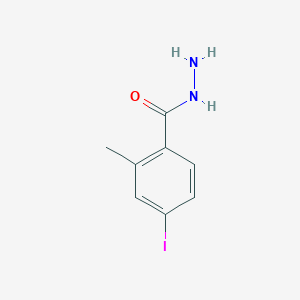
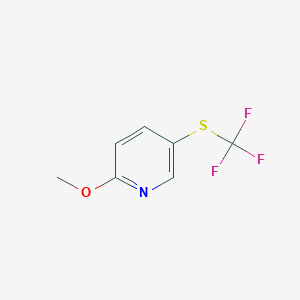
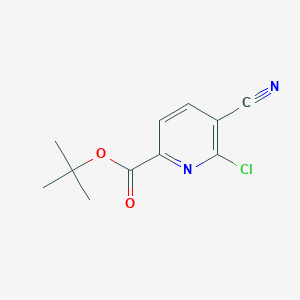
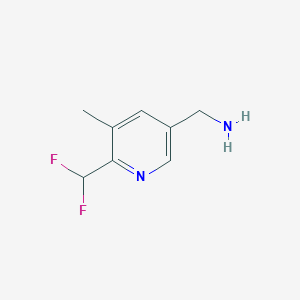
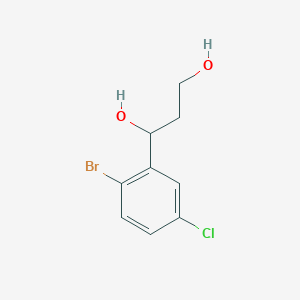
![4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13664726.png)

![2-(1-Boc-3-pyrrolidinyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B13664738.png)
![6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)

![2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664744.png)
